N-tert-butyl-4-phenylpiperazine-1-carboxamide
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Description
“N-tert-butyl-4-phenylpiperazine-1-carboxamide” is a chemical compound with the molecular formula C15H23N3O . It is a derivative of piperazine, a heterocyclic amine that is used in the synthesis of many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “N-tert-butyl-4-phenylpiperazine-1-carboxamide” is characterized by a piperazine ring substituted with a phenyl group and a tert-butyl carboxamide group .Physical And Chemical Properties Analysis
“N-tert-butyl-4-phenylpiperazine-1-carboxamide” is a solid compound . Its molecular weight is 261.37 .Scientific Research Applications
Anti-mycobacterial and Anticancer Applications
- N-phenylpyrazine-2-carboxamides, which include derivatives similar to N-tert-butyl-4-phenylpiperazine-1-carboxamide, have been found to possess significant anti-mycobacterial activity. Compounds like 5-tert-Butyl-N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide showed promising activity against Mycobacterium tuberculosis (Zítko et al., 2015).
- Functionalized amino acid derivatives, including N-substituted tert-butoxycarbonyl compounds, were evaluated for their cytotoxicity against human cancer cell lines, with some showing promising results in ovarian and oral cancers (Kumar et al., 2009).
Chemical Synthesis and Polymer Science
- N-(tert-Butyl)pyridine-2-carboxamide derivatives have been studied for their potential in chemical synthesis, such as deprotonation reactions and 1,4-additions, indicating their utility in creating complex chemical structures (Bonnet et al., 2001).
- In polymer science, derivatives like 4-tert-butylcatechol-based polyamides demonstrate significant solubility in polar solvents and thermal stability, suggesting their use in materials science (Hsiao et al., 2000).
Solid-Phase Synthesis
- N-tert-butoxycarbonyl-aminomethyl derivatives have been synthesized for use as a handle in the solid-phase synthesis of peptide alpha-carboxamides, demonstrating their utility in peptide synthesis (Gaehde & Matsueda, 2009).
HIV Research
- Novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives have been synthesized and studied for their potential in treating HIV, highlighting their application in antiviral research (Weng et al., 2011).
properties
IUPAC Name |
N-tert-butyl-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)16-14(19)18-11-9-17(10-12-18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMDFYAENVLPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-phenylpiperazine-1-carboxamide |
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